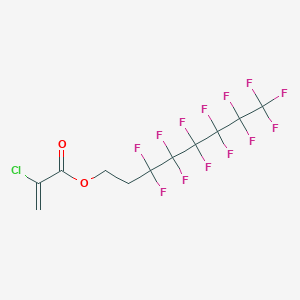

((Perfluorohexyl)ethyl)-2-chloropropenoate

Description

Contextualizing Fluorinated Organic Compounds in Contemporary Chemical Science

Fluorinated organic compounds are distinguished by the presence of one or more carbon-fluorine (C-F) bonds, which are the strongest single bonds in organic chemistry. google.com This fundamental property imparts exceptional thermal and chemical stability to molecules. google.comnih.gov The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical characteristics, including acidity, lipophilicity, and conformational behavior. epa.gov These modifications are highly sought after in numerous fields.

In medicine, it is estimated that approximately 20% of all pharmaceuticals contain fluorine, enhancing properties like metabolic stability and bioavailability. google.comfluoryx.com Similarly, the agrochemical industry utilizes fluorination to create more potent and selective herbicides and pesticides. google.com In materials science, the applications are vast, ranging from high-performance polymers like Teflon and specialty lubricants to components in liquid crystal displays and fire-fighting foams. google.com The unique ability of fluorine to confer properties like hydrophobicity and oleophobicity (water and oil repellency) makes fluorinated compounds indispensable for surface coatings and treatments. acs.org Despite their utility, the very stability of many fluorinated compounds, particularly those in the PFAS class, has led to concerns about their environmental persistence, earning them the moniker "forever chemicals." nih.gov

The Significance of Perfluoroalkyl Esters in Chemical Synthesis and Applications

Perfluoroalkyl esters are a subclass of fluorinated compounds characterized by a perfluoroalkyl chain (a carbon chain where all hydrogens are replaced by fluorine) attached to an ester functional group. These esters serve as critical building blocks and functional molecules in synthetic chemistry. They are key intermediates in the synthesis of a wide array of materials, including fluorinated polymers and specialized surfactants. google.comchemicalbook.com

The synthesis of these esters often involves standard esterification reactions, such as the reaction between a perfluoroalkanol and a carboxylic acid or its more reactive derivatives (like an acid chloride). google.com For instance, methods have been developed for the synthesis of various 2-chloropropionic acid esters by reacting alkyl lactates with phosgene (B1210022) to form an intermediate chloroformate, which is then decomposed. google.comnuph.edu.ua This highlights established routes to the ester portion of molecules like ((Perfluorohexyl)ethyl)-2-chloropropenoate.

The applications of perfluoroalkyl esters are largely dictated by the long fluorinated chain. This segment of the molecule is responsible for creating surfaces with extremely low energy, which in turn provides water and oil repellency. As such, polymers derived from perfluoroalkyl acrylate (B77674) and methacrylate (B99206) esters are used extensively in coatings for textiles, paper, and architectural surfaces to provide stain resistance and weatherproofing.

Research Landscape of this compound and Related Perfluorinated Acrylates

Direct research specifically focused on this compound is not extensively documented in publicly available scientific literature. However, the research landscape can be understood by examining its constituent parts and closely related analogs, primarily perfluorinated acrylate and methacrylate esters.

The synthesis of the target molecule would most plausibly involve the esterification of 2-(Perfluorohexyl)ethyl alcohol (a known compound) with a derivative of 2-chloropropenoic acid. The alcohol precursor, 2-(Perfluorohexyl)ethyl alcohol, is a well-characterized fluorotelomer alcohol used in the synthesis of various fluorinated materials. fluoryx.com

The broader family of perfluoroalkyl ethyl acrylates and methacrylates is the subject of significant research. For example, 2-(Perfluorohexyl)ethyl methacrylate is a common monomer used to create fluorinated polymers with low surface energy and high thermal stability. These monomers can be polymerized through various techniques, including conventional free-radical polymerization and more controlled methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to create well-defined polymer structures. The resulting polymers are investigated for applications ranging from superhydrophobic surfaces to advanced biomedical coatings.

Research into fluorotelomer-based acrylate polymers also investigates their environmental lifecycle, as degradation of the ester linkage can release perfluorinated compounds into the environment. The inclusion of a chlorine atom on the acrylate backbone, as in the case of this compound, would likely be explored for its potential to modify the reactivity of the double bond during polymerization or to introduce additional functionality into the resulting polymer chain.

Data Tables

Table 1: Properties of Precursor Compound - 2-(Perfluorohexyl)ethyl alcohol

| Property | Value |

|---|---|

| CAS Number | 647-42-7 |

| Common Name | 2-(Perfluorohexyl)ethyl alcohol |

| Molecular Formula | C₈H₅F₁₃O |

| Molecular Weight | 364.10 g/mol |

| Appearance | Not specified |

Data sourced from publicly available chemical supplier information. fluoryx.com

Table 2: Properties of Related Precursor - Ethyl 2-chloropropionate

| Property | Value |

|---|---|

| CAS Number | 535-13-7 |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol |

| Appearance | Clear colorless liquid |

| Odor | Pungent |

| Boiling Point | 146 °C |

| Density | 1.088 g/mL at 25 °C |

Data sourced from PubChem and other chemical databases.

Structure

3D Structure

Properties

CAS No. |

96383-55-0 |

|---|---|

Molecular Formula |

C11H6ClF13O2 |

Molecular Weight |

452.59 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-chloroprop-2-enoate |

InChI |

InChI=1S/C11H6ClF13O2/c1-4(12)5(26)27-3-2-6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)25/h1-3H2 |

InChI Key |

HIRPFUWZIZCTAN-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Perfluorohexyl Ethyl 2 Chloropropenoate

Strategies for the Esterification and Halogenation to Yield ((Perfluorohexyl)ethyl)-2-chloropropenoate

The synthesis of this compound is a multi-step process that hinges on the careful selection and reaction of specific precursors. The primary strategy involves the esterification of a perfluoroalkyl alcohol with a chlorinated acrylic acid derivative.

Precursor Chemistry: Perfluorohexyl Derivatives and Chloropropenoic Acid Intermediates

The key precursors for the synthesis of this compound are 2-(perfluorohexyl)ethanol and a derivative of 2-chloropropenoic acid.

Perfluorohexyl Derivatives: The alcohol precursor, 2-(perfluorohexyl)ethanol, is a fluorotelomer alcohol (FTOH). The perfluorohexyl group (C6F13) imparts unique properties to the final molecule, including high thermal and chemical stability. mdpi.comacs.orgnih.gov

Chloropropenoic Acid Intermediates: 2-Chloropropenoic acid and its more reactive derivatives, such as 2-chloropropenoyl chloride, serve as the acylating agent. The presence of the chlorine atom at the α-position of the acrylic system introduces a site for further chemical modification.

A plausible synthetic route to a related compound, 2-(perfluorobutyl)ethyl acrylate (B77674), involves the reaction of 1H,1H,2H,2H-nonafluoro-1-hexanol with acryloyl chloride in the presence of triethylamine. chemicalbook.com This suggests a similar approach for the synthesis of the target molecule.

Esterification Techniques for Perfluoroalkyl Alcohols and Chlorinated Acrylic Acid Derivatives

The esterification reaction is central to the formation of this compound. Given the reactants, an acid chloride-mediated esterification is a highly effective method.

In a typical procedure, 2-(perfluorohexyl)ethanol would be reacted with 2-chloropropenoyl chloride. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is generally exothermic and may require cooling to control the reaction rate. youtube.com

The general reaction can be represented as:

C₆F₁₃CH₂CH₂OH + ClOC(Cl)C=CH₂ → C₆F₁₃CH₂CH₂O₂CC(Cl)=CH₂ + HCl

An alternative, though potentially less efficient method, would be a direct Fischer esterification between 2-(perfluorohexyl)ethanol and 2-chloropropenoic acid, catalyzed by a strong acid like sulfuric acid. However, the use of the more reactive acid chloride is generally preferred to achieve higher yields and avoid harsh reaction conditions that could lead to side reactions.

| Method | Acylating Agent | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid Chloride Esterification | 2-Chloropropenoyl chloride | Pyridine or Triethylamine | Anhydrous solvent, 0°C to room temperature | High yield, fast reaction | Requires preparation of the acid chloride |

| Fischer Esterification | 2-Chloropropenoic acid | Concentrated H₂SO₄ | Reflux in an appropriate solvent | Uses readily available carboxylic acid | Equilibrium reaction, may require removal of water, harsh conditions |

Stereochemical Considerations in the Synthesis of 2-chloropropenoate Structures

The synthesis of this compound does not inherently create a stereocenter at the double bond, as one of the carbons of the double bond is attached to two identical hydrogen atoms. However, if either of the precursors possessed a chiral center, or if subsequent reactions were to introduce one, stereochemical outcomes would become a critical consideration.

For instance, in nucleophilic substitution reactions on related α-halo ketones, the stereochemistry of the product is highly dependent on the reaction mechanism. Sₙ2 reactions typically proceed with an inversion of configuration at the chiral center. youtube.comlibretexts.org In contrast, Sₙ1 reactions, which proceed through a planar carbocation intermediate, often lead to a racemic mixture of products. chemistrysteps.com While the target molecule itself is achiral, understanding these principles is crucial for designing syntheses of more complex, chiral derivatives.

Reaction Pathways and Derivatization of the this compound Moiety

The molecular structure of this compound offers multiple avenues for further chemical transformations, primarily centered on the reactive chloropropenoate functional group and the stable perfluorohexyl chain.

Transformations of the Chloropropenoate Functional Group

The chloropropenoate moiety is an α,β-unsaturated ester with a chlorine atom at the α-position, making it susceptible to a variety of reactions:

Nucleophilic Substitution: The chlorine atom can be displaced by a range of nucleophiles. The reactivity of this position can be influenced by the steric bulk of the perfluorohexylethyl group. Bimolecular substitution reactions of α-halo ketones have been shown to be sensitive to steric hindrance. researchgate.net

Addition Reactions: The carbon-carbon double bond can undergo addition reactions. For example, it can be hydrogenated to the corresponding saturated ester.

Polymerization: The acrylate functionality makes this molecule a monomer suitable for radical polymerization, leading to the formation of polymers with pendant perfluorohexyl groups.

Chemical Stability and Degradation Pathways of the Perfluorohexyl Chain in Synthetic Contexts

The perfluorohexyl chain is known for its exceptional chemical and thermal stability due to the high strength of the carbon-fluorine bond. mdpi.com Perfluoroalkyl substances are generally resistant to oxidation under typical environmental conditions. itrcweb.org

Advanced Analytical Methodologies for Perfluorohexyl Ethyl 2 Chloropropenoate Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation of complex mixtures, and its coupling with mass spectrometry provides a powerful tool for the analysis of per- and polyfluoroalkyl substances (PFAS).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted and highly sensitive technique for the analysis of non-volatile PFAS, including perfluorinated esters. nih.govhaleyaldrich.com This method is preferred for its ability to detect low concentrations of analytes in intricate matrices. nih.gov The process typically involves a liquid extraction of the sample, followed by direct injection into the LC-MS/MS system. nih.gov The selection of appropriate columns, mobile phases, and mass spectrometric conditions is crucial for achieving optimal separation and detection. For instance, a study on various PFAS in complex environmental matrices optimized the mobile phase to a combination of 2 mmol/L ammonium (B1175870) acetate (B1210297) solution and methanol. ecnu.edu.cn

The use of isotope dilution with labeled internal standards is a common practice to ensure accurate quantification and to compensate for matrix effects, which can either suppress or enhance the analyte signal. nih.govhaleyaldrich.com LC-MS/MS methods have been successfully applied to a wide range of samples, including water, soil, sediment, and biological tissues. nih.govecnu.edu.cnnih.gov While standard methods like EPA 537.1 and EPA 533 exist for drinking water analysis, methods for more complex matrices are still evolving. haleyaldrich.com

Table 1: LC-MS/MS Parameters for Analysis of Perfluorinated Compounds

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | C18 reversed-phase | nih.gov |

| Mobile Phase | Methanol/Ammonium Acetate | ecnu.edu.cn |

| Ionization Mode | Electrospray Ionization (ESI) | acs.org |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Quantification | Isotope Dilution | nih.gov |

This table presents a generalized summary of typical LC-MS/MS conditions. Specific parameters for ((Perfluorohexyl)ethyl)-2-chloropropenoate would require method development and validation.

For volatile and semi-volatile perfluorinated compounds, gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a suitable analytical approach. confex.comchromatographyonline.com This technique is particularly effective for analytes that are not readily ionized by electrospray ionization used in LC-MS. confex.com The analysis of volatile PFAS often involves a derivatization step to increase the volatility and thermal stability of the analytes. researchgate.net For instance, silylation with agents like N,N-bis(trimethylsilyl)trifluoroacetamide has been used for the determination of some perfluorinated compounds. researchgate.net

The choice of the GC column is critical for achieving good separation of isomers. nih.gov Fused silica (B1680970) capillary columns are commonly employed. dtic.mil The oven temperature program is optimized to ensure the efficient separation of target compounds from other matrix components. dtic.mil Electron impact (EI) or chemical ionization (CI) are common ionization techniques used in GC-MS for PFAS analysis. nih.gov

Table 2: GC-MS Parameters for Volatile PFAS Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Fused Silica Capillary (e.g., Rxi-624Sil MS) | dtic.mil |

| Injection Mode | Splitless | dtic.mil |

| Carrier Gas | Helium | dtic.mil |

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) | nih.gov |

| Detection | Mass Spectrometry (MS) | confex.com |

This table presents a generalized summary of typical GC-MS conditions. Specific parameters for this compound would require method development and validation.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of novel or unknown compounds, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the structural elucidation of organofluorine compounds. numberanalytics.comnumberanalytics.com It provides detailed information about the number and chemical environment of fluorine atoms within a molecule. numberanalytics.com The chemical shifts and coupling constants in a ¹⁹F NMR spectrum are highly sensitive to the molecular structure, allowing for the differentiation of isomers and the determination of stereochemistry. numberanalytics.comnumberanalytics.com

Challenges in ¹⁹F NMR include a wide chemical shift range and complex long-range J-coupling interactions, which can complicate spectra. jeol.comjeolusa.com However, modern NMR spectrometers with advanced probe technologies and pulse sequences can overcome these challenges, enabling comprehensive structural analysis. jeol.comjeolusa.com Combining ¹⁹F NMR with other NMR techniques, such as ¹H and ¹³C NMR, provides a complete picture of the molecular structure.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. youtube.com IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. youtube.com Esters, for example, exhibit characteristic strong absorption bands for the C=O (carbonyl) and C-O stretching vibrations. spectroscopyonline.com

Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light. youtube.com It is particularly useful for analyzing non-polar bonds and symmetric vibrations. youtube.com The combination of IR and Raman spectroscopy can provide a comprehensive vibrational profile of a molecule, aiding in its identification and structural characterization. mdpi.com For a compound like this compound, these techniques would be expected to identify the perfluoroalkyl chain, the ester group, and the chlorinated double bond.

Table 3: Key Functional Groups and Expected Spectroscopic Signals

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| C=O (Ester) | 1750-1735 | Variable |

| C-O (Ester) | 1300-1000 | Variable |

| C-F (Perfluoroalkyl) | 1350-1100 | Variable |

| C=C (Alkene) | 1680-1620 | 1680-1620 |

| C-Cl | 850-550 | Variable |

This table provides approximate ranges for the expected spectroscopic signals. The exact positions will depend on the specific molecular environment.

Emerging Analytical Strategies for Complex Perfluorinated Matrices

The analysis of PFAS is continually evolving, with new strategies emerging to address the challenges posed by the vast number of these compounds and the complexity of environmental and biological samples. Non-targeted analysis (NTA) using high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) mass spectrometers, is a powerful approach for identifying unknown PFAS and their transformation products. eurofinsus.com NTA workflows utilize extensive compound databases and sophisticated data processing tools to screen for a wide range of potential contaminants. eurofinsus.com

Another emerging strategy is the total oxidizable precursor (TOP) assay, which involves oxidizing precursor compounds to form specific perfluoroalkyl acids (PFAAs) that can then be quantified. haleyaldrich.com This method provides an estimate of the total PFAS concentration in a sample, including those that are not typically measured in targeted analyses. haleyaldrich.com Furthermore, advancements in sample preparation techniques, such as dispersive solid-phase extraction and optimized extraction solvents, are improving the recovery and reducing matrix interference for a more accurate analysis of PFAS in complex matrices. nih.gov

Total Oxidisable Precursor (TOP) Assay and Fluorine-Specific Detection

Total Oxidisable Precursor (TOP) Assay

The Total Oxidisable Precursor (TOP) assay is a powerful analytical technique used to estimate the concentration of PFAS precursors that are not typically captured by standard targeted analyses. battelle.orgresearchgate.net The fundamental principle of the TOP assay involves the chemical oxidation of these precursors into stable PFAAs, which can then be readily quantified using conventional methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This process provides a more comprehensive measure of the total PFAS contamination in a sample. battelle.org

The oxidation is typically achieved using a strong oxidizing agent, such as hydroxyl radicals generated from heat-activated persulfate. nelac-institute.org By comparing the concentrations of specific PFAAs before and after the oxidation step, a concentration of oxidizable precursors can be inferred. acs.org For a compound like this compound, which is a precursor, the TOP assay would be expected to cleave the ethyl-2-chloropropenoate group and oxidize the perfluorohexyl chain, primarily yielding perfluoroheptanoic acid (PFHpA) due to the "loss" of one carbon from the ethyl group, and potentially other shorter-chain PFCAs. The presence of the chloro- substituent on the propenoate moiety may influence the oxidation pathway and resulting products.

Recent advancements in the TOP assay include the use of UV activation instead of heat, which has been shown to achieve complete oxidation of some precursors in a significantly shorter time. nih.gov Furthermore, improved sample processing and work-up procedures, such as the use of mass-labeled internal standards and specific quenching agents, have enhanced the recovery and accuracy of the assay. nih.gov

Table 1: Expected Transformation of this compound in TOP Assay This table is illustrative and based on the general principles of the TOP assay applied to fluorotelomer-based precursors. Specific experimental data for this compound is not publicly available.

| Precursor Compound | Expected Primary PFAA Product | Expected Secondary PFAA Products |

|---|---|---|

| This compound | Perfluoroheptanoic Acid (PFHpA) | Perfluorohexanoic Acid (PFHxA) and shorter-chain PFCAs |

Fluorine-Specific Detection

Given the defining characteristic of PFAS being the carbon-fluorine bond, fluorine-specific detection methods offer a complementary approach to mass spectrometry. These techniques can provide a measure of the total organofluorine content in a sample, which is particularly useful for capturing unknown or unquantifiable PFAS.

One prominent method is Combustion Ion Chromatography (CIC) . In CIC, the sample is combusted at a high temperature, which converts all fluorine-containing compounds into hydrogen fluoride (B91410) (HF). The HF is then captured in an aqueous solution and analyzed by ion chromatography. This method provides a measure of the total fluorine, and with appropriate sample preparation to remove inorganic fluoride, it can determine the total organic fluorine. nih.gov

19F Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for the detection and quantification of fluorinated compounds. numberanalytics.com Due to the high sensitivity and natural abundance of the 19F nucleus, this technique can provide detailed structural information about the fluorinated molecules present in a sample. acs.orgnumberanalytics.com It has been successfully used to identify and quantify fluorinated pesticide and pharmaceutical degradation products. acs.org For this compound, 19F NMR could be used to identify the characteristic signals from the CF3 and various CF2 groups in the perfluorohexyl chain.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) , while traditionally used for elemental analysis, has been adapted for fluorine detection. This is typically achieved by monitoring for the formation of polyatomic ions containing fluorine, such as [BaF]+ or [AlF]+, in the plasma. waters.com Hyphenating ICP-MS with liquid chromatography (LC) allows for fluorine-specific detection of separated compounds, which can help to identify novel PFAS degradation products. nih.gov

Sample Preparation and Matrix Effects in Perfluoroalkyl Compound Analysis

The accurate analysis of this compound is highly dependent on effective sample preparation and the mitigation of matrix effects, which can significantly impact the reliability of analytical results.

Sample Preparation

The goal of sample preparation is to isolate and concentrate the target analyte from the sample matrix while removing interfering substances. For PFAS, Solid-Phase Extraction (SPE) is the most common technique. mdpi.com For aqueous samples, the sample is passed through a sorbent material, often a polymeric reversed-phase or a weak anion exchange resin, which retains the PFAS. The analytes are then eluted with an organic solvent. For solid samples like soil or sediment, an initial solvent extraction is typically required before SPE cleanup. mdpi.com Given the structure of this compound, a polymeric reversed-phase SPE sorbent would likely be effective for its extraction.

Due to the potential for losses from sorption to container walls, it is crucial to use appropriate sample containers, typically high-density polyethylene (B3416737) (HDPE) or polypropylene, and to follow strict sampling protocols to avoid cross-contamination. cdc.gov

Matrix Effects

Matrix effects are a significant challenge in LC-MS-based analysis of PFAS. nelac-institute.orgwaters.com These effects arise from co-extracted components from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. waters.com The chemical complexity of the matrix, such as the presence of humic and fulvic acids in environmental waters, can greatly influence the extent of these effects. waters.com

For a compound like this compound, its relatively non-polar nature might lead to co-extraction with other organic compounds from the matrix, increasing the potential for matrix effects. The presence of the ester and chloro- functionalities could also influence its interaction with the matrix and its ionization efficiency.

To compensate for matrix effects, the use of isotope-labeled internal standards is the preferred approach. waters.com An ideal internal standard would be an isotopically labeled version of this compound itself. However, due to the likely commercial unavailability of such a standard, a structurally similar labeled compound, such as a labeled perfluorohexyl ethyl acrylate (B77674) or a PFAA with a similar chain length, would be used. The internal standard is added to the sample at the beginning of the preparation process and experiences the same matrix effects and procedural losses as the native analyte, allowing for accurate correction of the final result. Direct injection of a matrix-modified sample (e.g., with methanol) has also been explored to minimize procedural losses and use isotope dilution for correction. usgs.gov

Table 2: Common Sample Preparation Techniques and Matrix Effect Mitigation for PFAS Analysis This table summarizes general approaches applicable to the analysis of this compound based on established methods for other PFAS.

| Technique | Description | Relevance for this compound |

|---|---|---|

| Solid-Phase Extraction (SPE) | Passing the water sample through a cartridge containing a sorbent that retains PFAS, which are then eluted with a solvent. mdpi.com | Highly effective for concentrating the analyte from large volumes of water. Polymeric sorbents are generally suitable. |

| Direct Injection | Direct analysis of the water sample, often after dilution with an organic solvent like methanol, to minimize analyte loss to container surfaces. usgs.gov | Reduces sample handling and potential for contamination but may have higher detection limits compared to SPE. |

| Technique | Description | Relevance for this compound |

|---|---|---|

| Solvent Extraction | Using an organic solvent (e.g., methanol, acetonitrile) to extract PFAS from the solid matrix, often assisted by ultrasonication or pressurized liquid extraction. | Necessary first step to move the analyte from the solid phase into a liquid extract. |

| SPE Cleanup | Applying the initial solvent extract to an SPE cartridge to remove interfering matrix components. mdpi.com | Crucial for reducing matrix effects in the final analysis. |

Environmental Behavior and Transport of Perfluorohexyl Ethyl 2 Chloropropenoate

Environmental Persistence and Degradation Pathways of Perfluorinated Esters

The persistence of a chemical is its ability to resist degradation in the environment. Perfluorinated compounds are known for their exceptional stability, largely due to the strength of the carbon-fluorine bond.

The ester linkage in ((Perfluorohexyl)ethyl)-2-chloropropenoate is a potential site for abiotic degradation through hydrolysis. Hydrolysis is a chemical reaction in which water breaks down another compound. The rate of hydrolysis for esters is influenced by pH, temperature, and the structure of the molecule. Generally, the hydrolysis of esters can be catalyzed by acids or bases. nih.gov In the case of chlorinated esters, the presence of the chlorine atom can affect the reactivity of the ester group. epa.gov While the hydrolysis of the ester bond would break the molecule into a perfluorohexylethyl alcohol and 2-chloropropenoic acid, the strong carbon-fluorine bonds of the perfluorohexyl group would remain intact under these conditions.

Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. While many organic compounds can be degraded by photolysis, the high stability of the perfluoroalkyl chain makes it resistant to direct photolytic cleavage. However, the non-fluorinated parts of the molecule, such as the chloropropenoate group, may be more susceptible to photolytic degradation. It is plausible that photolysis could contribute to the transformation of the ester portion of the molecule, potentially leading to the formation of other compounds. Research on other PFAS has shown that photochemical processes can contribute to their degradation, especially in the presence of other substances that can generate reactive species. nih.gov

Biotransformation, the chemical alteration of a substance within a living organism, is a key degradation pathway for many organic pollutants. The biotransformation of PFAS is a complex process that is highly dependent on the specific structure of the compound and the metabolic capabilities of the microorganisms or organisms involved.

The perfluorohexyl moiety, being a fully fluorinated alkyl chain, is generally considered to be recalcitrant to microbial degradation. nih.gov The carbon-fluorine bonds are very strong and not easily broken by microbial enzymes. However, the ester linkage in this compound is a likely point of enzymatic attack. Microorganisms possess a wide variety of esterase enzymes that can hydrolyze ester bonds. epa.gov It is well-documented that fluorotelomer-based compounds, which also contain non-fluorinated portions, can undergo microbially-mediated hydrolysis. concawe.eu This process typically yields a fluorotelomer alcohol and the corresponding acid from the ester. concawe.eunih.gov For this compound, this would likely result in the formation of 2-(perfluorohexyl)ethanol and 2-chloropropenoic acid. While the perfluorohexyl group itself is resistant to degradation, the cleavage of the ester bond represents a significant transformation of the parent compound.

Many polyfluorinated compounds are considered precursors to the more persistent and well-studied perfluoroalkyl acids (PFAAs). epa.gov The biotransformation of these precursors is a significant indirect source of PFAAs in the environment. Following the initial hydrolysis of the ester bond in this compound to form 2-(perfluorohexyl)ethanol, this intermediate alcohol can undergo further biotransformation.

| Potential Degradation Products of this compound | Degradation Pathway | Significance |

| 2-(Perfluorohexyl)ethanol | Hydrolysis, Biotransformation | An intermediate that can be further degraded. |

| 2-Chloropropenoic acid | Hydrolysis, Biotransformation | The non-fluorinated portion of the parent molecule. |

| Perfluorohexanoic acid (PFHxA) | Biotransformation of 2-(perfluorohexyl)ethanol | A persistent perfluoroalkyl acid (PFAA). |

Distribution and Fate in Environmental Compartments

Once released into the environment, the distribution of a chemical is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to sorb to soil and sediment.

Perfluorinated compounds exhibit unique partitioning behavior in aqueous systems. Their molecular structure typically includes a hydrophobic and oleophobic (oil-repelling) fluorinated "tail" and a more hydrophilic (water-attracting) functional "head" group. This dual nature influences their distribution between water, sediment, and other environmental phases.

For this compound, its behavior in water will be influenced by the length of its perfluorohexyl tail and the nature of the ester group. Generally, longer-chain PFAS tend to be less water-soluble and have a greater affinity for partitioning to sediment and organic matter. epa.gov The partitioning of PFAS to sediment is a complex process influenced by factors such as the organic carbon content of the sediment, pH, and the presence of other ions in the water. epa.gov While short-chain PFCAs may remain predominantly in the water column, compounds with longer fluorinated chains tend to accumulate in sediments. epa.gov Given its six-carbon perfluorinated chain, this compound would be expected to exhibit some degree of partitioning to sediments, although perhaps less so than longer-chain PFAS like PFOA or PFOS. The transformation of the parent compound into more water-soluble degradation products like PFHxA would also affect its transport in aquatic systems.

| Factors Influencing Aquatic Transport and Partitioning | Expected Influence on this compound |

| Perfluoroalkyl Chain Length | The C6 chain suggests moderate partitioning to sediment. |

| Functional Group | The ester group's properties will influence water solubility. |

| Transformation Products | Degradation to more mobile PFAAs will alter transport. |

| Sediment Characteristics | Higher organic carbon content would likely increase sorption. |

Volatilization, the process of a substance evaporating into the air, can be a significant transport pathway for some chemical compounds. For PFAS, volatility is generally low for the ionic PFAAs, but some of the neutral, polyfluorinated precursor compounds can be more volatile. The tendency of a compound to volatilize is related to its vapor pressure.

Scientific Data Unvailable for Environmental Behavior of this compound in Abiotic Systems

A thorough review of available scientific literature and environmental data reveals a significant lack of specific information regarding the environmental accumulation and trophic transfer potential of the chemical compound this compound in abiotic systems. Despite extensive searches for detailed research findings, data tables, and analytical studies focusing on this particular substance, no specific data on its behavior in soil, water, sediment, or air could be located in the public domain.

The investigation into the environmental fate of this compound is hampered by the absence of published studies that specifically measure its partitioning, persistence, and mobility in non-living environmental compartments. General information is available for the broader class of per- and poly-fluoroalkyl substances (PFAS), to which this compound belongs. This general research indicates that PFAS compounds can be persistent and mobile in the environment. For instance, studies on various PFAS show that their distribution between soil and water is influenced by factors such as the length of their perfluorinated carbon chain, the type of functional group, and the physicochemical properties of the soil and water, including pH and organic carbon content. nih.govresearchgate.netnih.gov

Furthermore, research into the abiotic degradation of related chemical classes, such as chlorinated ethenes, highlights potential transformation pathways like reductive dechlorination. nih.gov However, these findings are not directly transferable to this compound without specific experimental validation. The unique chemical structure of each compound dictates its environmental behavior.

Without dedicated studies on this compound, it is not possible to provide scientifically accurate data on its environmental accumulation or to develop a meaningful discussion on its trophic transfer potential within abiotic systems. The creation of data tables and detailed research findings, as requested, is therefore not feasible at this time due to the absence of the necessary primary data. Further research and analytical monitoring are required to understand the specific environmental risks associated with this compound.

Mechanistic Investigations of Chemical Interactions and Degradation of Perfluorohexyl Ethyl 2 Chloropropenoate

Reaction Kinetics and Mechanisms of Hydrolysis and Photodegradation

The degradation of ((Perfluorohexyl)ethyl)-2-chloropropenoate in the environment is expected to be influenced by both hydrolytic and photochemical processes. The rate and mechanism of these reactions will be dictated by the distinct chemical properties of its perfluoroalkyl ethyl ester and chloro-alkene functional groups.

Hydrolysis:

The ester linkage in this compound is susceptible to hydrolysis, a reaction in which a water molecule cleaves the ester bond to form a carboxylic acid and an alcohol. The rate of this reaction is highly dependent on pH.

Under alkaline conditions, ester hydrolysis, also known as saponification, is typically a second-order reaction, being first-order with respect to both the ester and the hydroxide (B78521) ion chemrxiv.orgdergipark.org.tr. The presence of the highly electronegative perfluorohexyl group is expected to significantly influence the rate of hydrolysis. The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack by a hydroxide ion. Studies on other fluorinated esters have shown that the rate of hydrolysis increases with the degree of fluorination nih.gov. Therefore, the perfluorohexyl group in this compound is anticipated to accelerate its hydrolysis compared to non-fluorinated analogues.

Under acidic conditions, ester hydrolysis is typically a slower, reversible process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The rate of acid-catalyzed hydrolysis is also influenced by the electronic effects of the substituent groups.

Photodegradation:

Photodegradation involves the breakdown of a molecule upon the absorption of light energy. For this compound, two main photochemical pathways are plausible: direct photolysis and indirect photolysis.

Direct Photolysis: This process involves the direct absorption of a photon by the molecule, leading to its excitation and subsequent decomposition. The carbon-chlorine bond in the 2-chloropropenoate moiety is a likely site for photolytic cleavage. The energy from UV radiation can be sufficient to break this bond, generating a highly reactive vinyl radical and a chlorine radical. These radicals can then participate in a variety of secondary reactions, leading to further degradation.

Indirect Photolysis: This pathway is mediated by other photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH). These radicals can attack various parts of the this compound molecule. The double bond in the 2-chloropropenoate group is particularly susceptible to addition reactions with hydroxyl radicals. The perfluorohexyl chain, while generally resistant to oxidation, may also undergo degradation under certain photochemical conditions, although at a much slower rate. The photodegradation efficiency of per- and polyfluoroalkyl substances (PFAS) has been shown to be influenced by factors such as pH and the presence of other substances in the water nih.gov.

Interactive Data Table: Inferred Hydrolysis and Photodegradation Parameters

| Parameter | Expected Behavior for this compound | Rationale Based on Analogous Compounds |

| Alkaline Hydrolysis Rate | Faster than non-fluorinated analogues | The electron-withdrawing perfluorohexyl group increases the electrophilicity of the ester carbonyl carbon, accelerating nucleophilic attack. nih.gov |

| Acid Hydrolysis Rate | Slower than alkaline hydrolysis | Consistent with general ester hydrolysis mechanisms. |

| Primary Photolytic Cleavage Site | Carbon-Chlorine bond | The C-Cl bond is generally weaker than C-F and C-C bonds and susceptible to UV radiation. |

| Susceptibility to •OH Attack | High at the C=C double bond | The electron-rich double bond is a prime target for electrophilic radicals like •OH. nih.gov |

Advanced Oxidation and Reduction Processes for Perfluorinated Compound Transformation

Due to the high stability of the carbon-fluorine bond, many perfluorinated compounds are resistant to conventional water treatment methods. Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are emerging technologies that show promise for the transformation and degradation of these persistent pollutants. researchgate.netredalyc.orgwikipedia.orgflotlife.comfrontiersin.org

Advanced Oxidation Processes (AOPs):

AOPs generate highly reactive oxygen species, primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. redalyc.org These radicals can attack and degrade a wide range of organic contaminants. wikipedia.org For this compound, AOPs could initiate degradation through several mechanisms:

Attack on the Alkene Moiety: The double bond in the 2-chloropropenoate group is a primary target for hydroxyl radicals, leading to the formation of oxidized intermediates and eventual mineralization.

Oxidation of the Ester Linkage: While the ester group is generally less reactive towards •OH than the double bond, it can still be oxidized, leading to the cleavage of the molecule.

Degradation of the Perfluoroalkyl Chain: The degradation of the perfluorohexyl chain is the most challenging step. While direct oxidation of the C-F bond is difficult, AOPs can lead to the stepwise removal of CF2 groups from the carboxylic acid end of the molecule, a process known as "unzipping."

Commonly studied AOPs for PFAS degradation include UV/H2O2, UV/Ozone, and photocatalysis using semiconductors like TiO2. nih.govnih.gov The efficiency of these processes is dependent on factors such as pH, temperature, and the presence of other water constituents.

Advanced Reduction Processes (ARPs):

ARPs utilize highly reactive reducing species, such as hydrated electrons (e-aq), to degrade contaminants. These processes are particularly effective for halogenated compounds. For this compound, ARPs could proceed via:

Reductive Dechlorination: The carbon-chlorine bond in the 2-chloropropenoate moiety can be cleaved through the addition of an electron, forming a chloride ion and a vinyl radical. This process is often more efficient than oxidation for initiating the degradation of chlorinated compounds.

Reductive Defluorination: While more challenging, the C-F bonds in the perfluorohexyl chain can also be broken under strong reducing conditions. This typically occurs at the end of the chain and proceeds in a stepwise manner.

ARPs can be implemented using methods such as electron beams, zero-valent iron (ZVI), or photocatalytic reduction. The reactivity of fluoroalkenes can be harnessed in reduction reactions, for instance, through catalytic hydrogenation or hydrosilation. nih.gov

Computational Chemistry and Molecular Modeling of this compound Reactivity

Computational chemistry and molecular modeling are powerful tools for investigating the reactivity and degradation pathways of chemical compounds at the molecular level. researchgate.net In the absence of experimental data for this compound, these methods can provide valuable insights into its structure, properties, and potential transformation mechanisms.

Quantum Chemical Calculations:

Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties that are relevant to reactivity:

Molecular Geometry and Electronic Structure: Optimized molecular geometries can reveal bond lengths and angles, providing clues about bond strengths and potential sites of reaction. The distribution of electron density and molecular orbitals can identify electrophilic and nucleophilic centers.

Reaction Energetics: The energy barriers (activation energies) and reaction energies for proposed degradation pathways, such as hydrolysis and reactions with radicals, can be calculated. This allows for the determination of the most likely reaction mechanisms. For example, computational studies can elucidate the energetics of C-F bond activation, a critical step in the degradation of perfluorinated compounds. acs.org

Spectroscopic Properties: Predicted infrared (IR) and UV-Vis spectra can aid in the identification of the compound and its degradation products in experimental studies.

Molecular Dynamics (MD) Simulations:

MD simulations can be used to study the behavior of this compound in different environments, such as in water or at interfaces. These simulations can provide information on:

Solvation and Transport: How the molecule interacts with water molecules and its partitioning behavior between different phases.

Conformational Analysis: The different shapes the molecule can adopt and their relative energies, which can influence its reactivity.

Interactions with Surfaces: How the molecule adsorbs to and interacts with solid surfaces, which is relevant for understanding its fate in soil and sediment, as well as for designing effective remediation technologies. nih.govacs.org

By applying these computational methods to this compound and its potential degradation intermediates, a detailed, atomistic understanding of its environmental fate and reactivity can be developed.

Applications and Performance in Advanced Materials Science

Utilization in Fluorinated Polymers and Copolymers for Specialized Coatings

The primary application of 2-(Perfluorohexyl)ethyl methacrylate (B99206) is in the formulation of specialized coatings. The presence of the perfluorohexyl group is critical for achieving low surface energy, which in turn imparts hydrophobicity (water repellency) and oleophobicity (oil repellency) to the coating surface.

Polymers and copolymers derived from 2-(Perfluorohexyl)ethyl methacrylate are used to create surfaces that resist wetting by both water and oils, making them ideal for protective coatings on a variety of substrates, including textiles, metals, and plastics. nbinno.com These coatings are valued for their durability and resistance to environmental factors. nbinno.com The incorporation of this monomer into a polymer backbone can significantly enhance the weather resistance of the final coating material. nbinno.com

Research has shown that copolymers synthesized with 2-(Perfluorohexyl)ethyl methacrylate can form films with excellent water vapor permeability, a desirable property in breathable textiles and certain electronic coatings. biosynth.com The specific properties of these coatings can be tailored by copolymerizing 2-(Perfluorohexyl)ethyl methacrylate with other monomers, such as methyl methacrylate. chemicalbook.com

Table 1: Performance Characteristics of Coatings Incorporating 2-(Perfluorohexyl)ethyl Methacrylate

| Property | Description | Research Finding |

| Surface Energy | The excess energy at the surface of a material compared to the bulk. Lower surface energy leads to increased repellency. | Polymers containing 2-(Perfluorohexyl)ethyl methacrylate exhibit very low surface energies. |

| Hydrophobicity | The ability to repel water. | Coatings demonstrate excellent water repellency, crucial for outdoor and protective wear. nbinno.com |

| Oleophobicity | The ability to repel oil and grease. | The fluorinated side chains effectively repel oils, preventing staining and contamination. nbinno.com |

| Durability | The ability to withstand wear, pressure, or damage. | These coatings are known for their robustness and long service life. nbinno.com |

| Adhesion | The force of attraction between the coating and the substrate. | The monomer can be used to improve the adhesion of coatings on various substrates. nbinno.com |

Role as a Monomer in the Development of Chemically Resistant or Surface-Modified Materials

The chemical inertness of the perfluorohexyl group makes 2-(Perfluorohexyl)ethyl methacrylate a valuable monomer for producing materials with high chemical resistance. Polymers containing this monomer are less susceptible to degradation by a wide range of chemicals, enhancing their utility in harsh environments.

As a monomer, 2-(Perfluorohexyl)ethyl methacrylate is used to modify the surface properties of materials. By incorporating it into the surface layer of a material, properties such as wettability and adhesion can be precisely controlled. This is particularly important in applications where surface interactions are critical.

For example, in the development of block copolymers, 2-(Perfluorohexyl)ethyl methacrylate can be used to create a solvophobic (solvent-repelling) block. This has been demonstrated in the synthesis of amphiphilic block copolymers where the topology of the solvophobic block, containing 2-(perfluorooctyl)ethyl methacrylate (a closely related monomer), influences the nanostructure of the resulting polymer assemblies. rsc.org Such control over nanostructure is vital for applications in drug delivery and nanotechnology.

Table 2: Properties of 2-(Perfluorohexyl)ethyl Methacrylate Monomer

| Property | Value | Source |

| Molecular Formula | C₁₂H₉F₁₃O₂ | chemicalbook.com |

| Molecular Weight | 432.18 g/mol | chemicalbook.com |

| Boiling Point | 92 °C at 8 mmHg | chemicalbook.com |

| Density | 1.496 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.346 (n20/D) | chemicalbook.com |

Innovative Applications in Non-Biological Systems Requiring Fluorinated Functionality

The unique properties of 2-(Perfluorohexyl)ethyl methacrylate have led to its use in a range of innovative non-biological applications. Its ability to lower the refractive index of a material is beneficial in the development of optical materials, such as antireflective coatings.

In the realm of materials science, this monomer is explored for creating superhydrophobic surfaces. These surfaces have extreme water-repelling properties and are being investigated for applications such as self-cleaning coatings and drag reduction in marine applications.

Furthermore, the low surface energy imparted by 2-(Perfluorohexyl)ethyl methacrylate is advantageous in the formulation of advanced adhesives and sealants. It can be used as a surface modifier to improve the adhesion and cohesion properties, particularly for bonding low-surface-energy materials like certain plastics and metals. nbinno.com The development of copolymers with tunable nanostructures also opens up possibilities for creating novel materials with tailored optical and electronic properties. rsc.org

Future Research Trajectories for Perfluorohexyl Ethyl 2 Chloropropenoate

Development of Sustainable Synthetic Routes

The synthesis of fluorinated compounds has traditionally relied on methods that can be resource-intensive and may involve hazardous reagents. Future research must prioritize the development of sustainable and green synthetic pathways for ((Perfluorohexyl)ethyl)-2-chloropropenoate.

Current research into the synthesis of similar fluorinated molecules, such as fluorinated polyimides and other fluorinated esters, highlights several promising avenues. One key area is the use of greener solvents. Studies have explored replacing traditional polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), which are known for their toxicity, with more environmentally benign alternatives. wpmucdn.com For instance, the hydrothermal synthesis of fluorinated polyimides using water as a solvent has been successfully demonstrated, offering a significant reduction in environmental impact. mdpi.com Similarly, research into fluorination reactions has identified solvents like Cyrene and γ-valerolactone (GVL), which are derived from biomass, as viable green alternatives. wpmucdn.com

Another critical trajectory is the exploration of enzymatic synthesis. Biocatalysis, utilizing enzymes like lipases and fluorinases, offers a highly selective and efficient means of producing fluorinated compounds under mild conditions. nih.gov This approach can lead to higher yields and purity while minimizing the use of harsh chemicals. For example, research on the biocatalytic synthesis of various esters for the food and cosmetic industries showcases the potential of enzymes in industrial-scale production.

Future research should focus on adapting these sustainable methods to the specific synthesis of this compound. This would involve screening for suitable enzymes and optimizing reaction conditions in green solvents to develop a commercially viable and environmentally responsible production process. A patent for preparing optically active alkyl 2-chloropropionates, a structurally related component, by reacting alkyl lactates with phosgene (B1210022) in the presence of a tertiary base suggests a potential chemical synthesis route that could be optimized for sustainability. google.com

Table 1: Potential Sustainable Synthetic Approaches

| Approach | Description | Potential Advantages |

| Green Solvents | Replacing traditional toxic solvents with biomass-derived or water-based alternatives. | Reduced environmental pollution and health risks. |

| Enzymatic Synthesis | Utilizing enzymes like lipases or fluorinases to catalyze the esterification and fluorination steps. | High selectivity, mild reaction conditions, reduced byproducts, and lower energy consumption. |

| Catalytic Methods | Investigating novel catalysts for more efficient and selective fluorination and esterification reactions. | Increased reaction rates, higher yields, and potential for catalyst recycling. |

Elucidation of Long-Term Environmental Fates and Transformational Products

The persistence of per- and polyfluoroalkyl substances (PFAS) in the environment is a significant concern. concawe.eu Therefore, a thorough understanding of the long-term environmental fate and the potential transformation products of this compound is paramount.

Given its structure, which includes a perfluorohexyl chain, an ethyl ester group, and a chlorine atom on the propenoate, the compound may undergo several degradation pathways. Research on the biotransformation of other PFAS and chlorinated compounds provides a framework for predicting these pathways. nih.govresearchgate.net

One likely pathway is the hydrolysis of the ester bond, which would cleave the molecule into (Perfluorohexyl)ethanol and 2-chloropropenoic acid. The (Perfluorohexyl)ethanol could then be further oxidized to form perfluorohexanoic acid (PFHxA), a known short-chain PFAS. The presence of a chlorine atom could also lead to dechlorination under certain environmental conditions, potentially mediated by anaerobic microbes. nih.gov Studies on the biotransformation of chlorinated paraffins have shown that dechlorination is a viable degradation pathway. researchgate.net

Future research should involve laboratory and field studies to investigate the biodegradation, photodegradation, and abiotic degradation of this compound in various environmental matrices such as soil, water, and sediment. Advanced analytical techniques, including high-resolution mass spectrometry, will be crucial for identifying and quantifying the parent compound and its transformation products. vu.nl This will allow for a comprehensive risk assessment and the development of effective remediation strategies if needed.

Table 2: Predicted Environmental Transformation Pathways and Products

| Degradation Pathway | Potential Transformation Products | Environmental Compartment |

| Ester Hydrolysis | (Perfluorohexyl)ethanol, 2-chloropropenoic acid | Water, Soil |

| Oxidation | Perfluorohexanoic acid (PFHxA) from (Perfluorohexyl)ethanol | Aerobic environments |

| Dechlorination | Perfluorohexyl ethyl propenoate | Anaerobic environments |

| Complete Mineralization | Shorter-chain fluorinated compounds, CO2, H2O, Cl- | Unlikely but needs investigation |

Exploration of Novel Materials Science Applications and Performance Enhancements

The unique properties of fluorinated polymers, such as low surface energy, high thermal stability, and chemical resistance, make them valuable in a wide range of materials science applications. This compound, as a fluorinated acrylate (B77674) monomer, has the potential to be a key component in the development of advanced materials.

The incorporation of fluorinated monomers into polymers has been shown to significantly enhance their properties. For instance, the addition of fluorinated acrylates to polymer dispersed liquid crystals (PDLCs) has resulted in improved electro-optical properties. Research on waterborne polyurethane coatings has demonstrated that the inclusion of fluorinated groups can improve water resistance and anti-corrosion properties. epa.gov

Future research should focus on polymerizing this compound and copolymerizing it with other monomers to create novel polymers with tailored properties. These materials could find applications in:

High-performance coatings: Creating surfaces with enhanced hydrophobicity, oleophobicity, and durability for applications in aerospace, electronics, and architecture.

Advanced textiles: Imparting water and stain repellency to fabrics without the use of long-chain PFAS.

Optical materials: Developing new polymers for applications in displays, lenses, and optical fibers with specific refractive indices and improved clarity.

Biomaterials: Creating biocompatible and biostable materials for medical devices and implants.

The presence of the chlorine atom on the propenoate group may also offer unique reactivity for cross-linking or post-polymerization modification, opening up further avenues for material design. Studies on the enhancement of rubber nanocomposite properties using various fillers could provide insights into how this compound might interact with other components in a composite material to improve its mechanical properties. mdpi.com

Table 3: Potential Applications and Performance Enhancements

| Application Area | Potential Performance Enhancement |

| Coatings | Increased hydrophobicity, oleophobicity, chemical resistance, and thermal stability. |

| Textiles | Superior water and stain repellency. |

| Optical Materials | Tailored refractive index, improved clarity, and low surface energy. |

| Adhesives | Enhanced bonding to low-energy surfaces. |

| Composites | Improved mechanical properties and environmental resistance. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.